Synthesis Yield: Isopropylsulfamoyl Chloride Preparation Outperforms Prior Art for the Same Compound
A patented process for preparing isopropylsulfamoyl chloride via reaction of N,N'-diisopropylurea with PCl₃ and Cl₂ in oleum/H₂SO₄ delivers the target compound in 92% yield without vacuum distillation, whereas prior methods relying on chlorination of isopropylsulfamidic acid with PCl₅ yielded only 76% (German Patent DE 2 164 176) or, after vacuum distillation, 60–70% (German Patents DE 2 513 997, DE 2 514 646, DE 2 514 937) . This 16–32 percentage point improvement directly translates into cost and throughput advantages for procurement of the intermediate at scale.
| Evidence Dimension | Isolated yield of isopropylsulfamoyl chloride |
|---|---|
| Target Compound Data | 92% (process of US 4,859,772) |
| Comparator Or Baseline | 76% (chlorination of sulfamidic acid, DE 2 164 176); 60–70% (prior distillation-based routes) |
| Quantified Difference | +16 to +32 percentage points |
| Conditions | Synthesis from N,N'-diisopropylurea / PCl₃ / Cl₂ in oleum; product not vacuum-distilled |
Why This Matters
A higher-yielding, distillation-free route reduces procurement cost, improves batch consistency, and bypasses the practical difficulties associated with distilling this corrosive, high-boiling (211.7°C) liquid.
- [1] J. Paetsch, H. Mildenberger. Process for the preparation of 3-isopropyl-benzo-2-thia-1,3-diazinone-(4)-2,2-dioxide. US Patent 4,859,772, issued August 22, 1989. View Source
